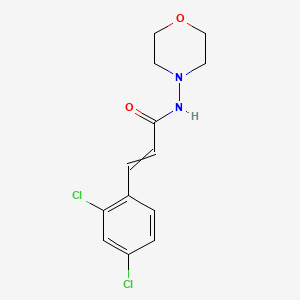![molecular formula C31H19F2N B14223069 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline CAS No. 820233-86-1](/img/structure/B14223069.png)
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline typically involves multi-step processes that include cyclization reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach involves the Bischler–Napieralski reaction, which is effective for the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization .
Industrial Production Methods
Industrial production of this compound may utilize high-throughput methods involving automated synthesis and purification systems. The use of microwave irradiation and flow chemistry can enhance reaction rates and yields, making the process more efficient and scalable .
化学反応の分析
Types of Reactions
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
科学的研究の応用
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
作用機序
The mechanism of action of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
1,4-Bis(het)arylisoquinolines: These compounds share a similar isoquinoline core but differ in the nature of the aryl substituents.
Fluorinated Isoquinolines: Compounds with fluorine atoms on the isoquinoline ring, which can exhibit different chemical and biological properties.
Uniqueness
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices .
特性
CAS番号 |
820233-86-1 |
|---|---|
分子式 |
C31H19F2N |
分子量 |
443.5 g/mol |
IUPAC名 |
1,4-bis(4-fluorophenyl)-3-phenylbenzo[g]isoquinoline |
InChI |
InChI=1S/C31H19F2N/c32-25-14-10-20(11-15-25)29-27-18-23-8-4-5-9-24(23)19-28(27)30(22-12-16-26(33)17-13-22)34-31(29)21-6-2-1-3-7-21/h1-19H |
InChIキー |
TWEVFFIRVUVWQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4C=C3C(=N2)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
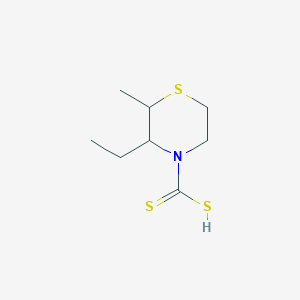
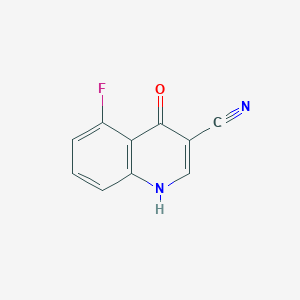
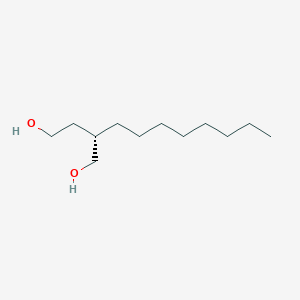
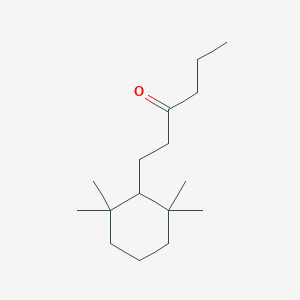
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
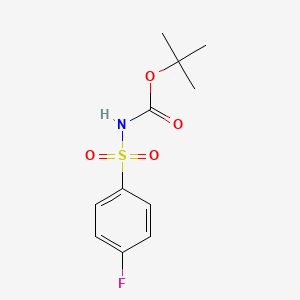
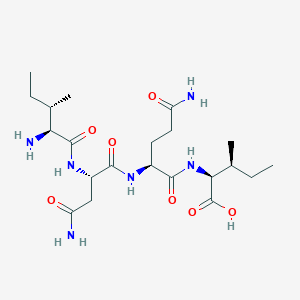
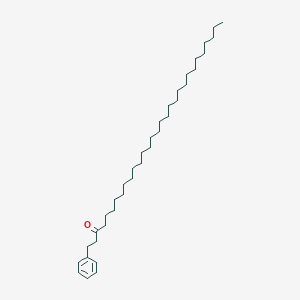
methanone](/img/structure/B14223063.png)
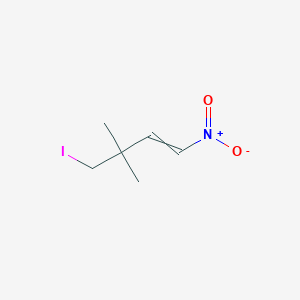
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)

